

2-Methoxy-2-(4-hydroxyphenyl)ethanol chemical properties

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Compound of Interest

Compound Name: 2-Methoxy-2-(4-hydroxyphenyl)ethanol

Cat. No.: B1261031

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An In-depth Technical Guide to **2-Methoxy-2-(4-hydroxyphenyl)ethanol**

Introduction

2-Methoxy-2-(4-hydroxyphenyl)ethanol is a phenolic alcohol of significant interest in chemical and pharmaceutical research. As a derivative of tyrosol, a well-documented natural antioxidant, its unique structural modification—the presence of a methoxy group on the ethanol side chain—distinguishes it from its parent compound and opens avenues for novel applications.^[1] This technical guide provides a comprehensive overview of its chemical properties, spectroscopic data, and relevant experimental protocols, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

The fundamental chemical and physical properties of **2-Methoxy-2-(4-hydroxyphenyl)ethanol** are summarized below. These properties are crucial for its handling, characterization, and application in experimental settings.

Property	Value	Source
Molecular Formula	C ₉ H ₁₂ O ₃	[2]
Molecular Weight	168.19 g/mol	[1][2]
IUPAC Name	4-(2-hydroxy-1-methoxyethyl)phenol	[2]
InChI Key	UHDDGONMYAQWBV-UHFFFAOYSA-N	[1]
Canonical SMILES	<chem>COC(C1=CC=C(C=C1)O)CO</chem>	N/A
Physical State	Solid (predicted)	[3] (based on related compounds)
Melting Point	No data available	N/A
Boiling Point	No data available	N/A
Solubility	Miscible with water	[4] (based on related compounds)

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of **2-Methoxy-2-(4-hydroxyphenyl)ethanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts provide a theoretical basis for spectral analysis. [1] The aromatic region of the ¹H NMR spectrum is expected to display a characteristic AA'BB' system for the para-substituted phenyl group, while the aliphatic region would show signals for the methine, methylene, and methoxy protons.[1]

Predicted ^1H NMR Signals	Predicted ^{13}C NMR Signals
Aromatic Protons (AA'BB' system)	Aromatic Carbons
Methine Proton (-CH-O)	Methine Carbon (-CH-O)
Methylene Protons (-CH ₂ OH)	Methylene Carbon (-CH ₂ OH)
Methoxy Protons (-OCH ₃)	Methoxy Carbon (-OCH ₃)
Phenolic Hydroxyl Proton (-OH)	
Aliphatic Hydroxyl Proton (-OH)	

Table based on predictions from Benchchem.[\[1\]](#)

Mass Spectrometry (MS)

Mass spectrometry is a key technique used to confirm the molecular weight and fragmentation pattern of the compound, aiding in its definitive structural identification following isolation.[\[1\]](#)

The exact mass is calculated to be 168.078644241 Da.[\[2\]](#)

Experimental Protocols

Detailed methodologies for the isolation and synthesis of **2-Methoxy-2-(4-hydroxyphenyl)ethanol** are critical for obtaining the compound for research purposes.

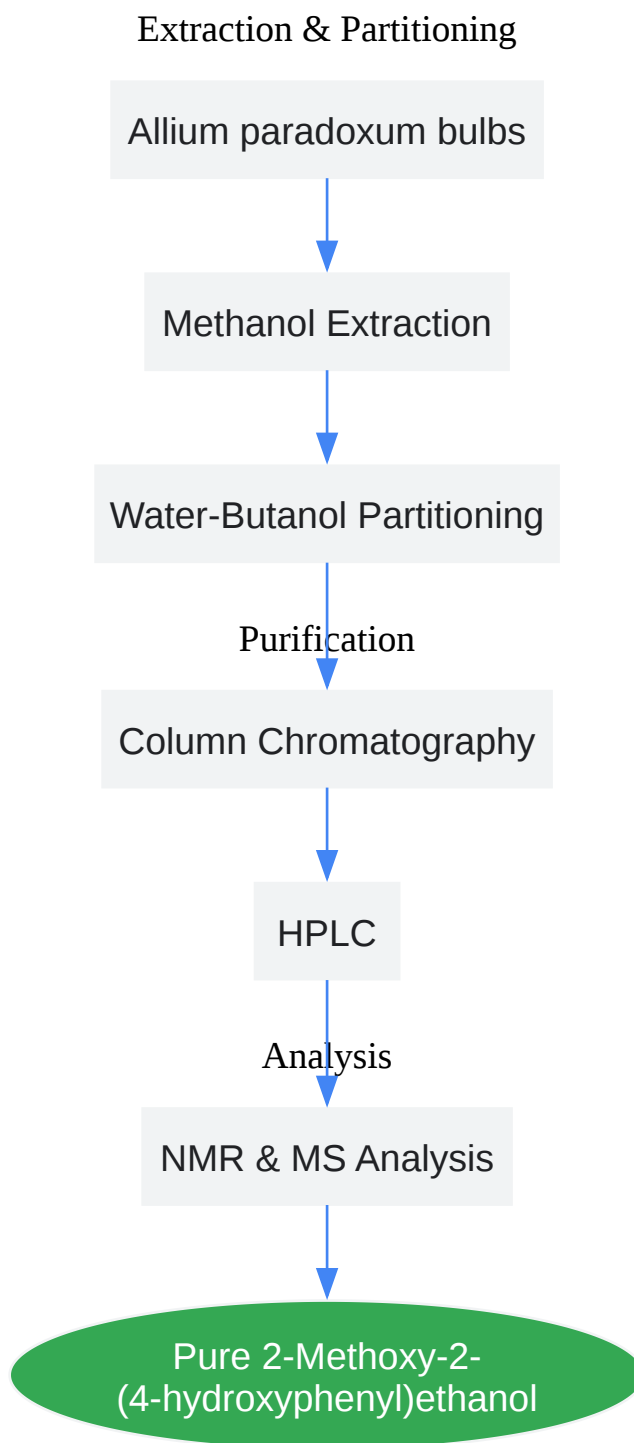
Isolation from Botanical Sources

A notable example of isolating this compound is from the bulbs of *Allium paradoxum*.[\[1\]](#) The procedure involves a multi-step extraction and purification process.

Protocol:

- Extraction: The plant material is initially extracted with a solvent such as methanol.[\[1\]](#)
- Partitioning: The resulting extract undergoes a partitioning process, for example, between water and butanol, to separate compounds based on their polarity.[\[1\]](#)

- Column Chromatography: The butanol and chloroform-methanol extracts are further separated using column chromatography to isolate fractions containing the target compound.
[\[1\]](#)
- High-Performance Liquid Chromatography (HPLC): Final purification of the compound is achieved using HPLC.[\[1\]](#)
- Structural Elucidation: The structure of the isolated molecule is confirmed using 1D and 2D NMR and Mass Spectrometry.[\[1\]](#)



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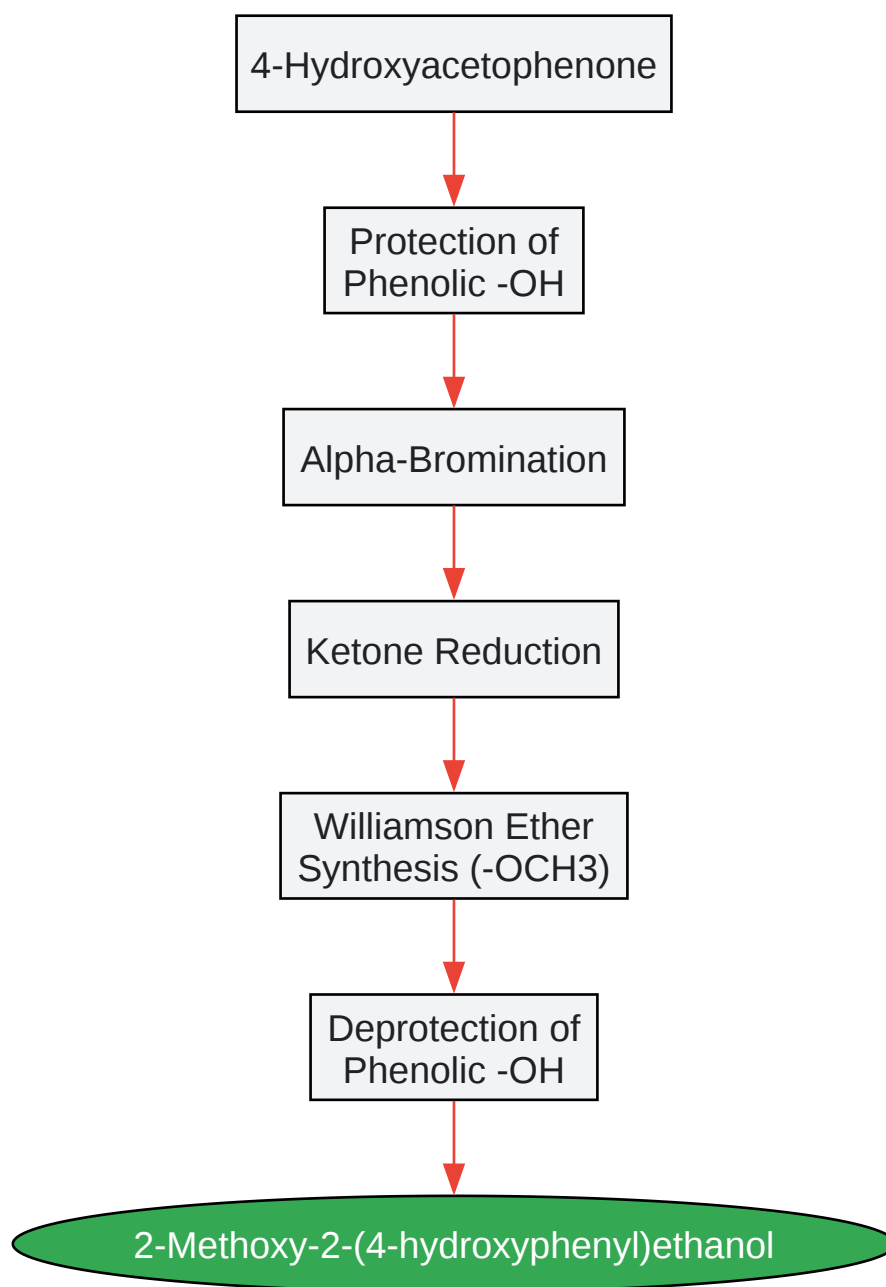
Isolation workflow from botanical sources.

Total Synthesis Approach

A hypothetical total synthesis pathway provides a framework for the chemical production of **2-Methoxy-2-(4-hydroxyphenyl)ethanol**, which is valuable as a chiral building block in pharmaceutical manufacturing.^[1]

Hypothetical Protocol:

- **Starting Material:** The synthesis could commence with a precursor such as 4-hydroxyacetophenone.^[1]
- **Reaction Sequence:** A series of reactions would follow, which could include:
 - Protection of the phenolic hydroxyl group.
 - Alpha-bromination of the ketone.
 - Reduction of the ketone to a secondary alcohol.
 - Williamson ether synthesis to introduce the methoxy group.
 - Deprotection of the phenolic hydroxyl group.



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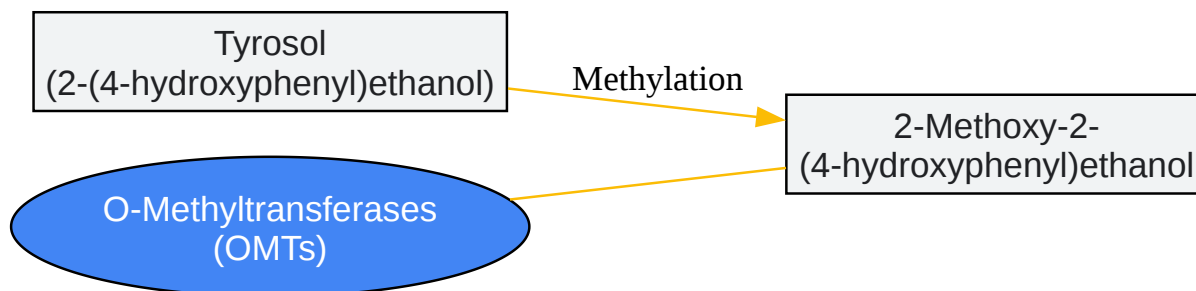
Hypothetical total synthesis pathway.

Biosynthesis and Biological Context

Understanding the biosynthesis of **2-Methoxy-2-(4-hydroxyphenyl)ethanol** provides insight into its natural origin and potential biological role.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is believed to occur via the enzymatic transformation of its precursor, tyrosol.[1] The key transformation is a methylation reaction catalyzed by O-methyltransferase (OMT) enzymes, which add a methyl group to the secondary alcohol of the ethanol side chain.[1]



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Email: info@benchchem.com